Cas no 1007635-02-0 (N-(1-methyl-1H-pyrazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide)

N-(1-methyl-1H-pyrazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(1-methyl-1H-pyrazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
- Z169674976
- EN300-18342399
- 1007635-02-0
- AKOS033552849
-
- Inchi: 1S/C11H12N4OS/c1-15-7-5-9(14-15)13-10(16)8-4-3-6-12-11(8)17-2/h3-7H,1-2H3,(H,13,14,16)
- InChI Key: YJHNTCANHZQEMP-UHFFFAOYSA-N
- SMILES: S(C)C1C(=CC=CN=1)C(NC1C=CN(C)N=1)=O
Computed Properties
- Exact Mass: 248.07318219g/mol
- Monoisotopic Mass: 248.07318219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 85.1Ų
N-(1-methyl-1H-pyrazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18342399-0.05g |
N-(1-methyl-1H-pyrazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide |
1007635-02-0 | 90% | 0.05g |
$587.0 | 2023-09-19 | |
Enamine | EN300-18342399-10g |
N-(1-methyl-1H-pyrazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide |
1007635-02-0 | 90% | 10g |
$3007.0 | 2023-09-19 | |
Enamine | EN300-18342399-5g |
N-(1-methyl-1H-pyrazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide |
1007635-02-0 | 90% | 5g |
$2028.0 | 2023-09-19 | |
Enamine | EN300-18342399-0.1g |
N-(1-methyl-1H-pyrazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide |
1007635-02-0 | 90% | 0.1g |
$615.0 | 2023-09-19 | |
Enamine | EN300-18342399-0.5g |
N-(1-methyl-1H-pyrazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide |
1007635-02-0 | 90% | 0.5g |
$671.0 | 2023-09-19 | |
Enamine | EN300-18342399-0.25g |
N-(1-methyl-1H-pyrazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide |
1007635-02-0 | 90% | 0.25g |
$642.0 | 2023-09-19 | |
Enamine | EN300-18342399-2.5g |
N-(1-methyl-1H-pyrazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide |
1007635-02-0 | 90% | 2.5g |
$1370.0 | 2023-09-19 | |
Enamine | EN300-18342399-1g |
N-(1-methyl-1H-pyrazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide |
1007635-02-0 | 90% | 1g |
$699.0 | 2023-09-19 |
N-(1-methyl-1H-pyrazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide Related Literature
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
Additional information on N-(1-methyl-1H-pyrazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
Research Briefing on N-(1-methyl-1H-pyrazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide (CAS: 1007635-02-0)
N-(1-methyl-1H-pyrazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide (CAS: 1007635-02-0) is a small molecule compound that has recently gained attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyrazole and pyridine moieties, has been investigated for its potential therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have explored its synthesis, pharmacokinetic properties, and biological activities, positioning it as a promising candidate for further drug development.
The synthesis of N-(1-methyl-1H-pyrazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide involves a multi-step process, including the formation of the pyrazole ring and subsequent coupling with the pyridine-carboxamide scaffold. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for biological testing. Researchers have employed techniques such as NMR spectroscopy and mass spectrometry to confirm the structural integrity of the compound, ensuring its suitability for further studies.
In terms of biological activity, preliminary studies have demonstrated that N-(1-methyl-1H-pyrazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide exhibits inhibitory effects on certain kinase enzymes, which are often implicated in cancer and inflammatory diseases. In vitro assays have shown promising results, with the compound displaying nanomolar potency against specific kinase targets. These findings suggest its potential as a lead compound for the development of novel kinase inhibitors.
Pharmacokinetic studies have also been conducted to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Results indicate that N-(1-methyl-1H-pyrazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has favorable oral bioavailability and metabolic stability, which are critical factors for its progression into preclinical development. Additionally, toxicity assessments have revealed a relatively safe profile, with no significant adverse effects observed in initial animal studies.
Despite these promising findings, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Current research efforts are focused on structural modifications to enhance its binding affinity and specificity for the intended biological targets. Computational modeling and structure-activity relationship (SAR) studies are being employed to guide these optimizations, with the goal of developing a more potent and selective derivative.
In conclusion, N-(1-methyl-1H-pyrazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide (CAS: 1007635-02-0) represents a promising scaffold for the development of novel therapeutic agents. Its demonstrated biological activity, favorable pharmacokinetic properties, and potential for further optimization make it a valuable candidate for continued investigation. Future studies will likely focus on advancing this compound through preclinical and clinical stages, with the ultimate aim of addressing unmet medical needs in oncology and inflammatory diseases.
1007635-02-0 (N-(1-methyl-1H-pyrazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide) Related Products
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)



